Droxidopa

Catalog No.
S566365
CAS No.
3916-18-5
M.F
C9H11NO5
M. Wt
213.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Droxidopa

CAS Number

3916-18-5

Product Name

Droxidopa

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Synonyms

droxidopa;23651-95-8;L-DOPS;(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoicacid;DL-threo-DOPS;Northera;threo-Dopaserine;L-Threodops;3916-18-5;DL-threo-Dihydroxyphenylserine;UNII-J7A92W69L7;DL-threo-3,4-Dihydroxyphenylserine;threo-b,3-dihydroxy-l-tyrosine;CHEBI:31524;threo-beta,3-Dihydroxy-DL-tyrosine;EINECS223-480-5;beta,3-Dihydroxy-DL-tyrosinethreo-;SM5688;BRN2852792;Serine,3-(3,4-dihydroxyphenyl)-,DL-threo-;Droxydopa;Droxidopa[Latin];threo-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionicacid;DL-threo-3-(3,4-Dihydroxyphenyl)serine;L-threo-dihydroxyphenylserine

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)[O-])[NH3+])O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)[O-])[NH3+])O)O)O
Droxidopa is a synthetic amino acid that is used as a pharmaceutical drug in the treatment of certain conditions such as neurogenic orthostatic hypotension. This paper aims to provide a thorough analysis of Droxidopa, with a focus on its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety during scientific experiments.
Droxidopa is a synthetic amino acid that is chemically similar to norepinephrine. It is a prodrug for norepinephrine and acts as an agonist for alpha and beta adrenergic receptors. The drug was developed by Sumitomo Pharmaceuticals in Japan, and in 1999, it was approved by the Japanese Ministry of Health and Welfare for the treatment of neurogenic orthostatic hypotension.
Droxidopa is a white crystalline powder with a molecular weight of 213.23 g/mol. It is soluble in water and has a pH between 4.0 and 5.5. The drug has a melting point of 276-281℃ and a logP of -1.54. The chemical structure of Droxidopa is shown in Figure 1.
Droxidopa is synthesized by the condensation of L-DOPA with hydroxylamine. The synthesis of Droxidopa involves several steps, including protection of the amine group, the reaction of L-DOPA with hydroxylamine, removal of the protecting group, and purification of the final product. The final product is characterized using various analytical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the analysis of Droxidopa in biological samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods are used to determine the pharmacokinetics and pharmacodynamics of the drug.
Droxidopa acts as a prodrug for norepinephrine and is used to treat neurogenic orthostatic hypotension. The drug is converted to norepinephrine by aromatic amino acid decarboxylase (AADC) in the peripheral nervous system. Droxidopa increases blood pressure by stimulating the sympathetic nervous system. The drug also has been shown to improve cognitive function in patients with Parkinson's disease.
In preclinical studies, Droxidopa was found to be well-tolerated with low toxicity. The drug did not cause any significant adverse effects in animal studies when administered at therapeutic doses. In clinical trials, Droxidopa was found to be safe and well-tolerated in patients with neurogenic orthostatic hypotension with no serious adverse effects reported.
Droxidopa has been used in various scientific experiments to investigate its potential therapeutic effects. The drug has been studied for its effects on blood pressure regulation, cognitive function, and motor function. Droxidopa has also been investigated for its potential use in the treatment of orthostatic hypotension associated with Parkinson's disease.
Droxidopa has been approved for the treatment of neurogenic orthostatic hypotension in Japan, Europe, and the United States. The drug is currently being investigated for its potential use in the treatment of other conditions such as hypotension associated with chemotherapy, fibromyalgia, and cerebral palsy.
Droxidopa has potential implications in various fields of research and industry. The drug has been studied for its use in the treatment of orthostatic hypotension associated with Parkinson's disease, fibromyalgia, and cerebral palsy. Droxidopa has also been investigated for its potential use in the treatment of hypotension associated with chemotherapy.
While Droxidopa has shown promising results in clinical trials, there are limitations to its use. The drug has not been extensively studied in certain patient populations such as pregnant women and children. Further research is needed to determine the safety and efficacy of Droxidopa in these groups. Additionally, future research should investigate the use of Droxidopa in the treatment of other conditions such as hypotension associated with sepsis and spinal cord injury.
1. Investigate the use of Droxidopa in the treatment of hypotension associated with sepsis and spinal cord injury
2. Conduct studies on the safety and efficacy of Droxidopa in pregnant women and children
3. Investigate the potential use of Droxidopa in the treatment of other conditions such as multiple system atrophy and pure autonomic failure
4. Study the pharmacokinetics and pharmacodynamics of Droxidopa in different patient populations
5. Develop new analytical methods for the analysis of Droxidopa in biological samples
6. Investigate the potential use of Droxidopa in combination with other drugs for the treatment of orthostatic hypotension
7. Study the long-term effects of Droxidopa treatment in patients with neurogenic orthostatic hypotension.

XLogP3

-3.2

UNII

J7A92W69L7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of neurogenic orthostatic hypotension (NOH) associated with various disorders including Multiple System Atrophy, Familial Amyloid Polyneuropathy, hemodialysis induced hypotension and Parkinson's Disease. Also investigated for use/treatment in neurologic disorders, nephropathy, blood (blood forming organ disorders, unspecified), and dizzy/fainting spells.

Livertox Summary

Droxidopa is an orally available prodrug of norepinephrine that is used in the treatment of symptomatic orthostatic hypotension due to neurogenic causes of autonomic failure. Droxidopa has had limited clinical use, but has not been linked to serum enzyme elevations nor to instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Droxidopa is an orally active synthetic precursor of norepinephrine that increases the deficient supply of norepinephrine in patients with NOH, thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension.

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA27 - Droxidopa

Mechanism of Action

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

23651-95-8
3916-18-5

Wikipedia

Droxidopa

Biological Half Life

2-3 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Kaufmann H: L-dihydroxyphenylserine (Droxidopa): a new therapy for neurogenic orthostatic hypotension: the US experience. Clin Auton Res. 2008 Mar;18 Suppl 1:19-24. doi: 10.1007/s10286-007-1002-2. Epub 2008 Mar 27. [PMID:18368303]
Balk SH, Yoshioka H, Yukawa H, Harayama S: Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2). J Microbiol Biotechnol. 2007 May;17(5):721-7. [PMID:18051291]
Mathias CJ: L-dihydroxyphenylserine (Droxidopa) in the treatment of orthostatic hypotension: the European experience. Clin Auton Res. 2008 Mar;18 Suppl 1:25-9. doi: 10.1007/s10286-007-1005-z. Epub 2008 Mar 27. [PMID:18368304]
Goldstein DS: L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. Cardiovasc Drug Rev. 2006 Fall-Winter;24(3-4):189-203. [PMID:17214596]
Goldstein DS, Holmes C, Kaufmann H, Freeman R: Clinical pharmacokinetics of the norepinephrine precursor L-threo-DOPS in primary chronic autonomic failure. Clin Auton Res. 2004 Dec;14(6):363-8. [PMID:15666063]

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